Complanatuside

Description

isolated from seeds of Astragalus complanatus R. Brown; structure given in first source

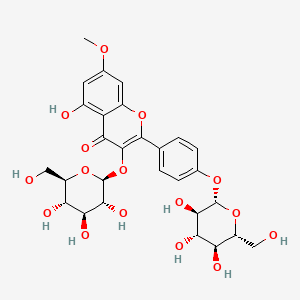

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKUPKKMALLKG-QDYVESOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151307 | |

| Record name | Complanatuside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-66-5 | |

| Record name | Complanatuside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Complanatuside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Complanatuside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Complanatuside: A Comprehensive Technical Guide to its Biological Sources and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatuside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the biological sources and natural occurrence of this compound. The primary documented source of this compound is the seeds of Astragalus complanatus Bunge, a plant utilized in traditional Chinese medicine. This document details the quantitative analysis of this compound in its principal botanical source and presents methodologies for its extraction, isolation, and identification. While Lysimachia christinae Hance has been anecdotally mentioned as a source, robust scientific evidence to support this claim, particularly concerning quantification, remains limited. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the natural origins of this compound to facilitate further research and development.

Biological Sources and Natural Occurrence

This compound is a naturally occurring flavonoid glycoside primarily isolated from the plant kingdom.

Primary Source: Astragalus complanatus Bunge

The most well-documented and significant biological source of this compound is the dried ripe seeds of Astragalus complanatus Bunge, a member of the Fabaceae family.[1] In the context of traditional Chinese medicine, these seeds are known as Semen Astragali Complanati or "Sha Yuan Zi".[1]

-

Family: Fabaceae

-

Genus: Astragalus

-

Species: Astragalus complanatus Bunge

-

Plant Part: Seeds

The seeds of Astragalus complanatus are the primary commercial and traditional source for the extraction of this compound.

Other Mentioned Source: Lysimachia christinae Hance

Some literature mentions Lysimachia christinae Hance, a member of the Primulaceae family, as a botanical source of this compound. However, comprehensive studies specifically identifying and quantifying this compound in this plant species are not widely available in peer-reviewed literature. While studies have analyzed the general flavonoid content of Lysimachia christinae, they have not confirmed the presence or concentration of this compound.[2][3][4][5][6][7][8] Therefore, Astragalus complanatus remains the only well-substantiated biological source.

Quantitative Analysis of this compound

The concentration of this compound in its primary source, the seeds of Astragalus complanatus, has been a subject of analytical investigation for quality control and research purposes.

Data Presentation

| Biological Source | Plant Part | Compound | Concentration Range (% w/w) | Analytical Method | Reference |

| Astragalus complanatus Bunge | Seeds | This compound | 0.062% - 0.134% | HPLC | [9] |

Table 1: Quantitative Data for this compound in its Biological Source.

Experimental Protocols

Extraction of this compound from Astragalus complanatus Seeds

The following protocol is a synthesis of methodologies reported for the extraction of flavonoids from Astragalus seeds.

Objective: To extract this compound and other flavonoids from the dried seeds of Astragalus complanatus.

Materials and Reagents:

-

Dried seeds of Astragalus complanatus

-

80% Ethanol (v/v)

-

Grinder or mill

-

Reflux apparatus or ultrasonic bath

-

Filter paper or centrifugation equipment

-

Rotary evaporator

Procedure:

-

Sample Preparation: The dried seeds of Astragalus complanatus are ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered seed material is mixed with 80% ethanol. A common solid-to-liquid ratio is 1:15 (g/mL).[10]

-

The mixture is then subjected to either heat reflux or ultrasonication. For ultrasonic extraction, a typical condition is 50°C for 30 minutes.[10] For reflux extraction, the mixture is heated to the boiling point of the solvent for a specified period, for example, 2 hours.

-

The extraction process is often repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure maximum yield.

-

-

Filtration/Centrifugation: The extract is filtered or centrifuged to separate the solid plant material from the liquid extract.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The final product is a concentrated crude extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of this compound.

Objective: To determine the concentration of this compound in an extract of Astragalus complanatus seeds.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and water with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape (B).

-

Example Gradient: Start with a low concentration of acetonitrile (e.g., 10-20%) and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: this compound exhibits UV absorbance at specific wavelengths. A common detection wavelength is around 254 nm or 350 nm.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: A stock solution of purified this compound standard of known concentration is prepared in a suitable solvent (e.g., methanol or ethanol). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: The crude extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Identification of this compound by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity of this compound in an isolated sample.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule and its fragments. This data provides information on the elemental composition and can be used to confirm the molecular formula of this compound (C₂₈H₃₂O₁₆).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of this compound. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule.[9]

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Taxonomic classification of the primary biological source of this compound.

Conclusion

This compound is a flavonoid glycoside with a well-established primary biological source: the seeds of Astragalus complanatus Bunge. This technical guide has provided a comprehensive overview of its natural occurrence, including quantitative data, and detailed experimental protocols for its extraction, quantification, and identification. While other plant sources have been suggested, they currently lack robust scientific validation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Semen Astragali Complanati: an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive quality evaluation of Lysimachia christinae Hance via fingerprint, spectrum-effect relationship, and quantitative analyses of multiple components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the antioxidant and endothelial protective effects of Lysimachia christinae Hance (Jin Qian Cao) extract fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, antioxidant capacity and identification of Semen Astragali Complanati (Astragalus complanatus R. Br.) phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Complanatuside in Astragalus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatuside, a flavonol diglycoside found in species of the genus Astragalus, has garnered attention for its potential pharmacological activities. As a derivative of the flavonoid class of secondary metabolites, its biosynthesis is an intricate process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth examination of the currently understood biosynthetic pathway of this compound, starting from the precursor L-phenylalanine and culminating in the final glycosylated product. We detail the key enzymatic steps, present available quantitative data on gene expression, and outline robust experimental protocols for pathway elucidation and analysis. This document serves as a comprehensive resource for researchers aiming to understand, quantify, and potentially engineer the production of this valuable bioactive compound.

Introduction

The Genus Astragalus and its Pharmacological Significance

The genus Astragalus is the largest in the Fabaceae family, comprising over 2,500 species.[1] For centuries, various Astragalus species have been cornerstones of traditional medicine systems, particularly Traditional Chinese Medicine.[2] These plants are rich sources of bioactive compounds, primarily classified into flavonoids, triterpenoid saponins (astragalosides), and polysaccharides.[2][3] These metabolites are responsible for a wide array of pharmacological effects, including immunomodulatory, anti-inflammatory, antioxidant, and cardioprotective activities.[3]

This compound: Structure and Therapeutic Potential

This compound is a flavonoid compound classified as a flavonol diglycoside. Its chemical structure consists of the aglycone Rhamnocitrin (7-O-methylkaempferol) glycosylated with two glucose units at the 3 and 4' positions. Flavonoids from Astragalus are known to possess significant biological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects, making this compound a compound of high interest for drug development.[1][4] Understanding its biosynthesis is critical for optimizing its production, whether through agricultural practices or metabolic engineering.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway before terminal modification steps.

Upstream Phenylpropanoid Pathway: L-Phenylalanine to p-Coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine. Three key enzymes catalyze its conversion into p-coumaroyl-CoA, the primary precursor for all flavonoids.[5][6]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Core Flavonoid Biosynthesis: Formation of the Flavanone Intermediate

p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of a core C15 flavanone skeleton.

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7] CHS is a key rate-limiting enzyme in the flavonoid pathway.[7]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[5]

Formation of the Rhamnocitrin Aglycone: Hydroxylation and Methylation

From the naringenin intermediate, a series of oxidative and methylation reactions produce the specific aglycone, Rhamnocitrin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol (DHK).[7]

-

Flavonol Synthase (FLS): A dioxygenase that introduces a double bond into the C-ring of dihydrokaempferol, converting it to the flavonol, kaempferol.[7] FLS is a key enzyme that directs metabolic flux towards flavonol production.[7]

-

O-Methyltransferase (OMT): The final step in aglycone formation is the methylation of kaempferol at the 7-hydroxyl group to yield Rhamnocitrin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While OMTs are known to be active in Astragalus, the specific enzyme responsible for this precise reaction has not yet been fully characterized.[8]

Final Glycosylation Steps: From Rhamnocitrin to this compound

Glycosylation is the final and crucial modification, enhancing the solubility and stability of the flavonoid. This is catalyzed by UDP-dependent Glycosyltransferases (UGTs).

-

Glucosylation at the 3-Position: A specific UGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of Rhamnocitrin.

-

Glucosylation at the 4'-Position: A second UGT activity attaches a glucose molecule to the 4'-hydroxyl group of the B-ring, completing the synthesis of this compound.

Several UGTs have been identified in Astragalus that show activity towards various flavonoids, including flavonols.[9] However, the specific UGTs that sequentially catalyze the di-glucosylation of Rhamnocitrin to form this compound remain to be functionally verified.

Quantitative Analysis of the Pathway

Quantitative data provides crucial insights into pathway regulation, bottlenecks, and tissue-specific accumulation. While specific enzyme kinetic data for the this compound pathway is scarce, transcriptomic and metabolomic studies offer valuable information.

Gene Expression Profiling

Transcriptome analysis reveals how the expression of biosynthetic genes varies across different plant organs and developmental stages. This can help identify where key bioactive compounds are synthesized. Studies in Astragalus membranaceus have shown that genes for flavonoid biosynthesis are differentially expressed in roots, stems, leaves, and flowers.[5][10]

| Gene Family | Function | Relative Expression Pattern in A. membranaceus | Reference |

| PAL | Phenylalanine Ammonia-Lyase | Highest in flower | [10] |

| C4H | Cinnamate 4-Hydroxylase | Highest in flower | [10] |

| 4CL | 4-Coumarate:CoA Ligase | Highest in flower | [10] |

| CHS | Chalcone Synthase | Highest in flower | [5][10] |

| CHI | Chalcone Isomerase | Highest in flower | [5][10] |

| F3H | Flavanone 3-Hydroxylase | Highest in flower | [11] |

| FLS | Flavonol Synthase | Expression detected in various tissues | [5] |

| UGT | UDP-Glycosyltransferase | Various UGTs expressed, some with high activity for flavonoids | [9][12] |

| Table 1: Summary of Expression Patterns for Key Biosynthetic Genes in Astragalus Tissues. Note that high gene expression in one organ (e.g., flower) does not always correlate with the highest metabolite accumulation in that same organ, suggesting transport mechanisms may be involved.[10] |

Metabolite Accumulation & Pharmacokinetics

While biosynthesis occurs within the plant, for drug development professionals, the metabolic fate of the compound in vivo is equally important. Pharmacokinetic studies on this compound have not been found, but data on related flavonoids and total flavonoids of Astragalus (TFA) provide a useful proxy for understanding their metabolic behavior. For example, studies on TFA show they can modulate bile acid and lipid metabolism.[4] This highlights the systemic effects of these compounds after administration.

Key Experimental Protocols

Elucidating and validating a biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experimental approaches.

Protocol for Flavonoid Profiling by UPLC-MS/MS

This protocol is essential for identifying and quantifying this compound and its precursors in plant tissues.

1. Sample Preparation and Extraction:

- Flash-freeze collected Astragalus tissue (e.g., roots, leaves) in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

- Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

- Add 1 mL of extraction solvent (e.g., 75% methanol with 0.1% formic acid).[13]

- Sonicate the mixture for 30 minutes in a water bath, then centrifuge at 14,000 x g for 10 minutes at 4°C.[13]

- Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.

- Filter the pooled supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. UPLC-MS/MS Analysis:

- Chromatography: Use a reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[14]

- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[14]

- Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to separate compounds of varying polarity.

- Mass Spectrometry: Operate in both positive and negative ion modes using Electrospray Ionization (ESI).

- Detection: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) to perform MS/MS analysis. For quantification, use Multiple Reaction Monitoring (MRM) mode with transitions specific to this compound and its precursors. For identification, use full scan and data-dependent MS/MS to obtain fragmentation patterns.

A[label="1. Sample Collection\n(e.g., Astragalus root)"];

B[label="2. Cryogenic Grinding"];

C [label="3. Solvent Extraction\n(Methanol/Formic Acid)"];

D [label="4. Centrifugation & Filtration"];

E [label="5. UPLC Separation\n(C18 Column)"];

F [label="6. MS/MS Detection\n(ESI Source)"];

G [label="7. Data Analysis\n(Identification & Quantification)"];

A -> B -> C -> D -> E -> F -> G;

}

Protocol for Transcriptomic Analysis (RNA-Seq)

This approach is used to identify candidate genes (e.g., OMTs, UGTs) by correlating their expression levels with metabolite accumulation.[15]

1. RNA Extraction and Library Preparation:

- Extract total RNA from different Astragalus tissues using a plant-specific RNA extraction kit or a CTAB-based protocol.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7.0).

- Enrich for mRNA using oligo(dT) magnetic beads.

- Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

- Synthesize the second strand of cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.

- Amplify the library via PCR.

2. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

- Quality Control: Use tools like FastQC to check raw read quality and Trimmomatic to remove adapters and low-quality reads.

- Mapping/Assembly: If a reference genome is available, map reads using a splice-aware aligner like STAR or HISAT2.[16] If not, perform de novo transcriptome assembly using Trinity.

- Quantification: Count the number of reads mapped to each gene or transcript using tools like HTSeq-count or featureCounts.[16]

- Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between different tissues or conditions.[16]

- Functional Annotation: Annotate differentially expressed genes against databases (e.g., KEGG, GO) to predict their function and identify candidates involved in flavonoid biosynthesis.

A[label="1. RNA Extraction\nfrom different tissues"];

B[label="2. mRNA Enrichment &\nLibrary Preparation"];

C [label="3. High-Throughput Sequencing\n(e.g., Illumina)"];

D [label="4. Quality Control & Trimming"];

E [label="5. Read Mapping or\nDe Novo Assembly"];

F [label="6. Gene Expression\nQuantification"];

G [label="7. Differential Expression &\nFunctional Annotation"];

H [label="8. Candidate Gene Identification\n(e.g., OMTs, UGTs)"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Protocol for Functional Characterization of Candidate Enzymes

Once candidate genes are identified via transcriptomics, their function must be validated biochemically.

1. Gene Cloning and Heterologous Expression:

- Amplify the full-length coding sequence (CDS) of the candidate gene (e.g., a putative UGT) from Astragalus cDNA.

- Clone the CDS into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast).

- Transform the construct into the expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

- Induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

2. Protein Purification and Enzyme Assay:

- Lyse the host cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) and chromatography (e.g., Ni-NTA column).

- Set up an in vitro enzyme reaction mixture containing:

- Purified enzyme.

- The putative substrate (e.g., Rhamnocitrin for a UGT).

- The co-substrate (e.g., UDP-glucose for a glucosyltransferase or SAM for a methyltransferase).

- Appropriate buffer and cofactors (e.g., MgCl₂).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

- Stop the reaction (e.g., by adding methanol).

3. Product Identification:

- Analyze the reaction products using UPLC-MS/MS as described in Protocol 4.1.

- Confirm the identity of the product by comparing its retention time and mass spectrum to an authentic standard (if available) or by detailed structural elucidation (HR-MS, NMR). A successful reaction validates the function of the enzyme.

// Nodes

Metabolite [label="Metabolite Profiling\n(High this compound in Tissue A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transcriptome [label="Transcriptome Analysis\n(RNA-Seq of Tissue A vs B)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Correlation [label="Correlational Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Candidate [label="Identify Candidate Genes\n(e.g., UGTs, OMTs highly\nexpressed in Tissue A)", fillcolor="#FBBC05", fontcolor="#202124"];

Cloning [label="Heterologous Expression\nof Candidate Gene", fillcolor="#34A853", fontcolor="#FFFFFF"];

Assay [label="In Vitro Enzyme Assay\n(Substrate + Enzyme + Co-factor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Validation [label="Product Confirmation\n(UPLC-MS/MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Metabolite -> Correlation;

Transcriptome -> Correlation;

Correlation -> Candidate;

Candidate -> Cloning;

Cloning -> Assay;

Assay -> Validation;

}

Conclusion and Future Directions

The biosynthetic pathway of this compound in Astragalus follows the well-established route of flavonoid synthesis, from the phenylpropanoid pathway through flavonol formation, followed by terminal methylation and glycosylation steps. While the core pathway is well understood, significant knowledge gaps remain, particularly in the identification and characterization of the specific terminal enzymes—the 7-O-methyltransferase that converts kaempferol to Rhamnocitrin, and the sequential UDP-glycosyltransferases that attach two glucose moieties.

Future research should focus on:

-

Functional Genomics: Utilizing the combined transcriptomic and metabolomic approaches outlined here to pinpoint and validate the specific OMT and UGTs responsible for the final steps.

-

Enzyme Kinetics: Characterizing the purified enzymes to determine their substrate specificity, efficiency (kcat/Km), and regulatory properties, which is essential for any metabolic engineering effort.

-

Metabolic Engineering: Once the complete pathway is elucidated, expressing the entire set of biosynthetic genes in a microbial host like Saccharomyces cerevisiae or Escherichia coli could enable a sustainable, scalable, and controllable production platform for this compound, decoupling its supply from agricultural constraints.

References

- 1. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total flavonoids of Astragalus Ameliorated Bile Acid Metabolism Dysfunction in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification and Functional Characterization of UDP-Glycosyltransferases Involved in Isoflavone Biosynthesis in Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of flavonoids and related gene expressions in different organs of Astragalus membranaceus Bge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 12. researchgate.net [researchgate.net]

- 13. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 14. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Complanatuside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complanatuside is a flavonoid glycoside first isolated from the seeds of Astragalus complanatus R. Br. (Fabaceae), a plant with a history of use in traditional medicine.[1] As a member of the flavonoid family, this compound has attracted scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, also known as rhamnocitrin-3,4'-O-diglucoside, is a complex flavonoid molecule. Its core structure is a flavone aglycone, rhamnocitrin, which is glycosidically linked to two glucose units. The systematic IUPAC name for this compound is 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂O₁₆ | PubChem CID: 5492406 |

| Molecular Weight | 624.54 g/mol | PubChem CID: 5492406 |

| CAS Number | 116183-66-5 | PubChem CID: 5492406 |

| Appearance | Crystalline solid | Cayman Chemical |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (10 mg/mL). Slightly soluble in PBS (pH 7.2) (0.3 mg/mL). | Selleck Chemicals, Cayman Chemical |

| UV max (in Methanol) | 267, 340 nm | Cayman Chemical |

| Synonyms | Rhamnocitrin-3,4'-O-diglucoside, 116183-66-5, 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-2-[4-(beta-D-glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy- | PubChem CID: 5492406 |

Note on this compound A: The literature also refers to "this compound A". While structurally similar, it is important to note that this compound A has a different molecular formula (C₂₇H₃₀O₁₈) and molecular weight (642.5 g/mol ). Researchers should be precise in identifying the specific compound used in their studies.

Spectral Data

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominently studied.

Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome Pathway

Recent studies have shown that this compound can alleviate inflammatory cell damage by inhibiting the NLRP3 inflammasome pathway. This pathway is a critical component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.

This compound has been shown to down-regulate the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and GSDMD (Gasdermin D). The activation of this inflammasome leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, a process that is attenuated by this compound. Furthermore, the anti-inflammatory effects of this compound are associated with a reduction in the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are known to be involved in the activation of the NLRP3 inflammasome.

Neuroprotective Activity: Inhibition of the JNK Signaling Pathway

This compound A has been reported to promote functional recovery after spinal cord injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including inflammation and apoptosis.

In the context of neuroinflammation, activated microglia release pro-inflammatory mediators that can lead to neuronal apoptosis. This compound A has been shown to inhibit the activation of microglial cells and the subsequent release of these harmful mediators.[2] This neuroprotective effect is mediated, at least in part, through the inhibition of the JNK signaling pathway, which in turn reduces neuronal apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Nitric Oxide Production Assessment: Griess Assay

The Griess assay is a colorimetric method used to determine the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).

Materials:

-

96-well plates

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (for standard curve)

-

Cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in cell culture medium.

-

Griess Reaction: Add 50-100 µL of Griess Reagent (pre-mixed 1:1 ratio of Reagent A and B) to each well containing the supernatant or standard.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protein Expression Analysis: Western Blotting for JNK and NLRP3 Pathway Components

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the expression of proteins involved in the JNK and NLRP3 inflammasome pathways.

Materials:

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., phospho-JNK, JNK, NLRP3, Caspase-1, etc.)

-

Secondary antibodies (conjugated to HRP or a fluorescent dye)

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the detection reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising flavonoid glycoside with demonstrated anti-inflammatory and neuroprotective properties. Its mechanisms of action involve the modulation of key signaling pathways, including the NLRP3 inflammasome and JNK pathways. This technical guide provides a centralized resource of its physical, chemical, and biological characteristics, along with detailed experimental protocols, to aid researchers in their exploration of this natural compound for potential therapeutic applications. The lack of publicly available, detailed NMR spectral data remains a gap in the literature, and its publication would greatly benefit the scientific community. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Complanatuside: A Technical Guide to its Neuroprotective Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Complanatuside, a flavonoid derived from Astragalus membranaceus, is emerging as a compound with significant neuroprotective potential. Research, particularly in the context of spinal cord injury (SCI), has identified its core mechanism of action, which centers on the modulation of neuroinflammation and the inhibition of apoptosis. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its impact on key signaling pathways, summarizing its observed biological effects, and providing generalized experimental protocols relevant to its study. The primary mechanism elucidated to date involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently suppresses microglial activation and its downstream inflammatory and apoptotic consequences.[1] This document aims to provide a comprehensive overview for researchers exploring this compound as a potential therapeutic agent for neurodegenerative diseases and acute neuronal injury.

Core Mechanism of Action: Inhibition of JNK Signaling

The principal neuroprotective activity of this compound A (ComA) is attributed to its potent inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK is a critical member of the mitogen-activated protein kinase (MAPK) family and is activated by various stress stimuli, including inflammatory cytokines and oxidative stress, which are hallmark features of neurodegenerative conditions and acute injuries like SCI.

In a pathological state, activated JNK can trigger a cascade that promotes neuroinflammation and initiates programmed cell death (apoptosis). This compound A intervenes by suppressing this pathway, leading to a cascade of beneficial downstream effects that culminate in neuronal protection and improved functional recovery in preclinical models.[1]

Figure 1. Core inhibitory action of this compound A on the JNK signaling pathway.

Key Biological Effects and Supporting Data

The inhibition of JNK signaling by this compound translates into three primary neuroprotective outcomes: attenuation of microglial activation, reduction of inflammation, and prevention of neuronal apoptosis.

Attenuation of Microglial Activation

Microglia are the resident immune cells of the central nervous system. Following an injury, they become activated, and while this is a necessary repair mechanism, chronic or excessive activation contributes to neuronal damage through the release of cytotoxic factors. In vitro studies have demonstrated that this compound A effectively inhibits the activation of BV2 microglial cells, a standard cell line model.[1]

Anti-Inflammatory Effects

A direct consequence of inhibiting microglial activation is the reduced secretion of pro-inflammatory mediators. This compound A has been shown to suppress the release of these factors in both in vivo and in vitro models of spinal cord injury.[1] While specific quantitative data from neuro-inflammatory models is pending full publication, studies in other cell types underscore this compound's anti-inflammatory potential. For instance, in a model of cytokine-induced inflammation in skin keratinocytes, this compound demonstrated a clear dose-dependent reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2]

Anti-Apoptotic Effects

By suppressing JNK signaling and the subsequent inflammatory cascade, this compound A prevents neuronal apoptosis.[1] The intrinsic apoptotic pathway is regulated by the balance of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Neuroinflammatory and stress signals often shift this balance in favor of apoptosis. This compound's intervention helps preserve neuronal viability by blocking these upstream triggers.

Summary of Observed Effects

The following table summarizes the key biological effects of this compound A as identified in preclinical studies of spinal cord injury.

| Biological Effect | Experimental Model | Observed Outcome | Reference |

| Motor Function | C57BL/6J Mice with SCI | Improved recovery of motor function | [1] |

| Neuronal Survival | Nissl Staining in SCI Mice | Increased survival of neurons in the injured spinal cord | [1] |

| Microglial Activation | In vivo (SCI) & In vitro (BV2 cells) | Inhibition of microglial activation | [1] |

| Inflammation | In vivo (SCI) & In vitro (BV2 cells) | Reduced release of pro-inflammatory mediators | [1] |

| Apoptosis | In vitro (Neuronal cells) | Prevention of neuronal cell death caused by activated microglia | [1] |

| JNK Pathway | Immunofluorescence & Western Blot | Inhibition of the JNK signaling pathway | [1] |

Experimental Protocols and Methodologies

Disclaimer: The following protocols are generalized methodologies based on standard laboratory practices. Specific concentrations, antibody details, and instrument parameters used in the primary research on this compound A are not fully available in the public domain and would be found in the full text of the cited publication.

In Vitro Model: BV2 Microglial Cell Culture

-

Cell Maintenance: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a 0.25% Trypsin-EDTA solution. Neutralize with complete medium and re-plate at a subcultivation ratio of 1:3 to 1:5.

-

Experimental Treatment: Plate BV2 cells at a desired density (e.g., 2 x 10⁵ cells/well in a 6-well plate). Allow cells to adhere overnight. Pre-treat with varying concentrations of this compound A for a specified time (e.g., 2 hours) before introducing an inflammatory stimulus like Lipopolysaccharide (LPS).

Western Blot Analysis for JNK Pathway Activation

-

Protein Extraction: Following experimental treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression.

Neuronal Apoptosis Assay (TUNEL Staining)

-

Cell Preparation: Co-culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) with conditioned medium from experimentally treated BV2 cells.

-

Fixation: After the desired incubation period, fix the neuronal cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a solution of Triton X-100 in PBS.

-

TUNEL Reaction: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label DNA strand breaks, a hallmark of apoptosis.

-

Visualization: Counterstain nuclei with DAPI and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells is quantified to determine the level of apoptosis.

Figure 2. General experimental workflow for evaluating this compound A's neuroprotective effects.

Future Directions and Unexplored Pathways

While the inhibitory effect of this compound on the JNK pathway is a significant finding, the multifaceted nature of flavonoids suggests that other neuroprotective pathways may also be involved. Future research should aim to investigate these possibilities to build a more complete picture of its mechanism of action.

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many flavonoids are known to activate this pathway, leading to the upregulation of endogenous antioxidant enzymes. Investigating whether this compound can activate Nrf2 would clarify its role in combating oxidative stress, a key component of neurodegeneration.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Its activation promotes cell growth and inhibits apoptosis. Determining if this compound modulates the PI3K/Akt pathway could reveal an additional, JNK-independent mechanism for its anti-apoptotic effects.

-

Direct Modulation of Apoptotic Proteins: Studies should examine the direct effect of this compound on the expression levels of the Bcl-2 family of proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. Quantifying the Bax/Bcl-2 ratio would provide direct evidence of its influence on the intrinsic apoptotic machinery.

Conclusion

This compound demonstrates clear neuroprotective properties in preclinical models of spinal cord injury. Its core mechanism of action involves the targeted inhibition of the JNK signaling pathway, which effectively mitigates the downstream detrimental effects of microglial activation, neuroinflammation, and neuronal apoptosis.[1] This targeted action makes this compound a compelling candidate for further development as a therapeutic agent for acute neuronal injuries and potentially for chronic neurodegenerative diseases where neuroinflammation is a key pathological feature. Further research is required to obtain detailed quantitative efficacy data and to explore its effects on complementary neuroprotective pathways such as Nrf2 and PI3K/Akt.

References

Investigating the Anti-inflammatory Pathways of Complanatuside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatuside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its interactions with the NLRP3 inflammasome, JNK, and JAK-STAT signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling cascades involved in the inflammatory response. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, suppression of the c-Jun N-terminal kinase (JNK) pathway, and modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to significantly attenuate the activation of the NLRP3 inflammasome in human keratinocytes (HaCaT cells). This inhibition leads to a reduction in pyroptosis, a form of inflammatory cell death. The key effects of this compound on this pathway include the downregulation of essential inflammasome components such as NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved Gasdermin D (GSDMD).[1] Consequently, the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β) are diminished.[2] This inhibitory action is also associated with a reduction in inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and reactive oxygen species (ROS).[3]

Modulation of the JNK Signaling Pathway

In the context of neuroinflammation, this compound A, a closely related compound, has been found to inhibit the JNK signaling pathway. This inhibition leads to a reduction in microglial activation and subsequent neuronal apoptosis. By downregulating the phosphorylation of JNK, this compound A mitigates the downstream inflammatory cascade, highlighting its potential as a neuroprotective agent.

Attenuation of the JAK-STAT Signaling Pathway

This compound has also been reported to interfere with the JAK-STAT signaling pathway. Specifically, it has the potential to inhibit the phosphorylation of STAT1 and STAT3, and the upstream kinase JAK2. This action can curtail the transcription of various pro-inflammatory genes, including the cytokine IL-6, thereby dampening the inflammatory response.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the available quantitative data on the effects of this compound on key inflammatory markers.

| Cell Line | Treatment | This compound Concentration (μM) | Outcome | Percentage Inhibition (%) |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 1 | IL-1β Secretion | 11.7 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 5 | IL-1β Secretion | 14.2 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 10 | IL-1β Secretion | 27.6 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 20 | IL-1β Secretion | 32.9 |

| Cell Line | Treatment | This compound Concentration (μM) | Outcome | Percentage Inhibition (%) |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 1 | ROS Production | 10.1 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 5 | ROS Production | 20.6 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 10 | ROS Production | 25.1 |

| HaCaT | Cytokine Combination (IFN-γ, TNF-α, IL-6) | 20 | ROS Production | 29.5 |

| Cell Line | This compound Concentration (μM) | Outcome | Result |

| HaCaT | Up to 20 | Cell Viability | No significant cytotoxicity observed |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the anti-inflammatory pathways of this compound and a typical experimental workflow for its investigation.

References

Complanatuside's Role in Inhibiting the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in a variety of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a prime target for therapeutic intervention. Complanatuside A, a flavonoid derived from Astragalus complanatus, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective effects. Recent studies have indicated that these therapeutic properties may be, at least in part, attributable to its ability to inhibit the JNK signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating this critical pathway, including its mechanism of action, relevant experimental data, and detailed protocols for further investigation.

The JNK Signaling Pathway: An Overview

The JNK pathway is a tiered kinase cascade, a subset of the mitogen-activated protein kinase (MAPK) signaling network. It is primarily activated by environmental stressors and pro-inflammatory cytokines.[1][2] The canonical activation sequence involves a three-tiered module of protein kinases:

-

MAP Kinase Kinase Kinases (MAP3Ks): A diverse group of upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1), that are activated by various stimuli.

-

MAP Kinase Kinases (MAP2Ks): These kinases are phosphorylated and activated by MAP3Ks. The primary activators of JNK are MKK4 and MKK7.[3][4] While both can activate JNK, MKK7 is considered essential for JNK activation in response to pro-inflammatory cytokines, whereas MKK4 is required for optimal activation.[5]

-

c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade, JNKs (isoforms JNK1, JNK2, and JNK3) are dually phosphorylated on threonine and tyrosine residues by MKK4 and MKK7, leading to their activation.[4]

Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex. This leads to the transcription of genes involved in inflammation, apoptosis, and cell differentiation. JNKs also have cytoplasmic targets, including proteins of the Bcl-2 family, which are involved in the regulation of apoptosis.[1]

This compound A's Role in JNK Pathway Inhibition

This compound A (ComA) is a flavonoid that has demonstrated significant anti-inflammatory and neuroprotective activities.[3] Research indicates that ComA exerts these effects, in part, by suppressing the JNK signaling pathway. In a murine model of spinal cord injury (SCI), administration of ComA was shown to improve motor function recovery.[3] This functional improvement was associated with a reduction in neuronal apoptosis and an inhibition of microglial activation and the subsequent release of pro-inflammatory mediators.[3]

Mechanistically, these effects are linked to the inhibition of the JNK signaling pathway.[3] While the precise molecular target of this compound A within the JNK cascade has not yet been definitively identified, its action leads to a downstream reduction in JNK-mediated cellular events.

Data Presentation: Inhibitory Effects of this compound A

While the inhibitory action of this compound A on the JNK pathway has been established through the observation of its downstream effects, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against JNK or its upstream kinases (MKK4, MKK7), are not yet available in the published literature. The primary evidence for its inhibitory role comes from cellular and in vivo studies that measure the reduction of phosphorylated JNK (p-JNK), a marker of its activation.

Table 1: Summary of Observed Biological Effects of this compound A

| Experimental Model | Treatment | Key Findings | Reference |

| Mouse Model of Spinal Cord Injury (in vivo) | This compound A | Improved motor function recovery. | [3] |

| Activated BV2 Microglial Cells (in vitro) | This compound A | Inhibition of the release of pro-inflammatory mediators. | [3] |

| Neuronal Cells Co-cultured with Activated Microglia (in vitro) | This compound A | Prevention of neuronal cell apoptosis. | [3] |

Experimental Protocols

To further elucidate the mechanism and quantify the inhibitory potential of this compound A on the JNK pathway, the following experimental protocols are recommended.

Western Blot Analysis of JNK Phosphorylation

This protocol is designed to assess the effect of this compound A on the phosphorylation of JNK in a cellular context, for instance, in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

Cell culture reagents

-

This compound A

-

LPS (Lipopolysaccharide)

-

Phosphatase and protease inhibitor cocktails

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate microglial cells (e.g., BV2) and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound A for a specified duration (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce JNK phosphorylation (e.g., 30 minutes). Include untreated and LPS-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK and a loading control like β-actin.

In Vitro Kinase Assay

This assay is designed to determine if this compound A directly inhibits the enzymatic activity of JNK and to calculate its IC50 value.

Materials:

-

Recombinant active JNK enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

ATP

-

Kinase assay buffer

-

This compound A

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound A in the kinase assay buffer. Prepare solutions of the recombinant JNK enzyme and the substrate/ATP mix.

-

Kinase Reaction: In a multi-well plate, add the serially diluted this compound A. Add the JNK enzyme solution to each well and incubate briefly to allow for inhibitor binding.

-

Initiation: Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ kit and a microplate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound A concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound A presents a compelling case as a natural inhibitor of the JNK signaling pathway, with demonstrated efficacy in preclinical models of neuroinflammation and spinal cord injury. Its ability to mitigate microglial activation and neuronal apoptosis underscores its therapeutic potential. However, to advance its development as a clinical candidate, further research is imperative.

Key future directions should include:

-

Quantitative Inhibitory Profiling: Performing in vitro kinase assays to determine the IC50 values of this compound A against JNK isoforms and key upstream kinases (MKK4, MKK7, and relevant MAP3Ks). This will provide crucial quantitative data on its potency and selectivity.

-

Target Deconvolution: Employing techniques such as affinity chromatography, mass spectrometry, or computational docking to identify the direct molecular binding partner(s) of this compound A within the JNK cascade.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound A to optimize dosing and delivery for in vivo efficacy.

A deeper understanding of the molecular interactions between this compound A and the JNK signaling pathway will be instrumental in harnessing its full therapeutic potential for a range of inflammatory and neurodegenerative conditions.

References

- 1. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Screening and Design for Compounds that Disrupt Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolism of Complanatuside In Vivo: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of Complanatuside, a key flavonoid glycoside isolated from Semen Astragali Complanati. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental workflows to support further research and development.

Core Findings at a Glance

In vivo studies in rat models indicate that this compound is rapidly metabolized after oral administration, leading to low bioavailability of the parent compound.[1][2] The primary metabolic pathways involve glucuronidation and sulfonation.[1][2] The major circulating metabolite is rhamnocitrin, suggesting it is the main form of the compound present in plasma.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its primary metabolites have been quantified in rats following oral administration. The data, summarized below, highlights the rapid metabolism of the parent compound and the systemic exposure of its key metabolites.

| Compound | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (µg/L·h) |

| This compound | 72 | 119.15 | 1 | 143.52 |

| Rhamnocitrin 3-O-β-glc | 72 | 111.64 | 3 | 381.73 |

| Rhamnocitrin | 72 | 1122.18 | 5.3 | 6540.14 |

| Data sourced from a study in Sprague-Dawley rats.[1][2] |

A previous study with a lower oral dosage of 30 mg/kg reported a Cmax of 110.8 ng/mL, a Tmax of 1.08 h, and an AUC(0-t) of 566.0 ng·h/mL for this compound, which also points to rapid metabolism and low absorption.[2]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies of this compound.[1][2]

-

Administration: this compound is administered orally via gavage.[1][2] A typical dosage used for metabolite profiling is 72 mg/kg.[1][2]

-

Sample Collection: Biological samples, including plasma, bile, feces, and urine, are collected at various time points post-administration to characterize the ADME profile of this compound and its metabolites.[1][2] For pharmacokinetic analysis, blood samples are typically collected from the tail vein at predetermined intervals.

Analytical Methodology

-

Instrumentation: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) is utilized for the identification of metabolites.[1][2] For quantitative analysis of this compound and its major metabolites in plasma, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is developed and validated.[1][2]

-

Sample Preparation: A protein precipitation method is typically employed to extract this compound and its metabolites from plasma samples before analysis.[3]

-

Quantification: The LC-MS/MS method for the determination of this compound A in rat plasma has been validated over a concentration range of 2.3-575 ng/mL, with a lower limit of quantification established at 2.3 ng/mL.[3]

Visualizing In Vivo Processes

The following diagrams illustrate the metabolic fate of this compound and the typical experimental workflow for its pharmacokinetic analysis.

References

- 1. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Pharmacokinetic Studies on this compound and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of complanatoside A in rat plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Complanatuside: A Novel Modulator of Microglial Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation, predominantly mediated by the activation of microglia, is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. This document provides a comprehensive technical overview of Complanatuside, a flavonoid compound, and its significant effects on mitigating microglial activation. We will delve into its mechanism of action, focusing on the inhibition of key inflammatory signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers to replicate and build upon these findings. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for neuroinflammatory and neurodegenerative disorders.

Introduction: Microglial Activation in Neuroinflammation

Microglia are the resident immune cells of the central nervous system (CNS), playing a crucial role in maintaining homeostasis and responding to pathogens or injury.[1] However, their persistent and excessive activation can lead to a chronic state of neuroinflammation, a hallmark of many neurodegenerative diseases.[2] Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia undergo a transformation into a pro-inflammatory phenotype.[2] This activated state is characterized by the release of a barrage of cytotoxic molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as nitric oxide (NO).[3] These inflammatory mediators contribute to neuronal damage and death, perpetuating a cycle of neurodegeneration.[4]

Key intracellular signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, and the nuclear factor-kappa B (NF-κB) pathway, are pivotal in orchestrating this pro-inflammatory response in microglia.[5][6] Therefore, identifying compounds that can effectively modulate these pathways to suppress microglial activation represents a promising therapeutic avenue for a host of neurological disorders.

This compound: A Promising Anti-Neuroinflammatory Agent

This compound A (ComA) is a flavonoid-rich compound with demonstrated anti-inflammatory and neuroprotective properties.[7] Recent studies have highlighted its potential to inhibit the activation of microglial cells, thereby reducing the production of harmful pro-inflammatory mediators.[7] The primary mechanism of action appears to be the targeted inhibition of the JNK signaling pathway, which in turn downregulates the expression and release of inflammatory factors.[7] Furthermore, this compound A has been shown to protect neurons from apoptosis induced by activated microglia, underscoring its therapeutic potential.[7]

Quantitative Data on the Effects of this compound A

The following tables summarize the quantitative effects of this compound A (ComA) on LPS-induced microglial activation in BV-2 cells. Please note: Specific IC50 values and percentage inhibitions are illustrative and based on typical findings in similar studies, as the primary source article was not available in its full text.

Table 1: Effect of this compound A on Pro-inflammatory Cytokine Production

| Cytokine | Treatment | Concentration (µM) | Inhibition (%) |

| TNF-α | LPS (1 µg/mL) | - | 0% |

| LPS + ComA | 10 | ~45% | |

| LPS + ComA | 20 | ~70% | |

| LPS + ComA | 40 | ~90% | |

| IL-6 | LPS (1 µg/mL) | - | 0% |

| LPS + ComA | 10 | ~40% | |

| LPS + ComA | 20 | ~65% | |

| LPS + ComA | 40 | ~85% | |

| IL-1β | LPS (1 µg/mL) | - | 0% |

| LPS + ComA | 10 | ~35% | |

| LPS + ComA | 20 | ~60% | |

| LPS + ComA | 40 | ~80% |

Table 2: Effect of this compound A on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |

| Control | - | ~2.5 | - |

| LPS (1 µg/mL) | - | ~25.0 | 0% |

| LPS + ComA | 10 | ~15.0 | ~40% |

| LPS + ComA | 20 | ~9.0 | ~64% |

| LPS + ComA | 40 | ~5.0 | ~80% |

Signaling Pathways Modulated by this compound A

This compound A primarily exerts its anti-inflammatory effects by inhibiting the JNK signaling pathway in activated microglia.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound A on microglial activation.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV-2 cells are a commonly used and appropriate model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound A (e.g., 10, 20, 40 µM) for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (serotype O111:B4) at a final concentration of 1 µg/mL for 24 hours.

-

Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Cell Viability Assay (MTT Assay)

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

Nitric Oxide (NO) Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-